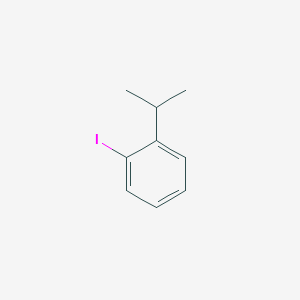

2-Iodoisopropylbenzene

Description

Significance of Aryl Iodides in Modern Organic Synthesis Research

Aryl iodides, a class of organic compounds where an iodine atom is directly attached to an aromatic ring, are of paramount importance in modern organic synthesis. ontosight.ai Their significance stems from the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides. fiveable.me This enhanced reactivity makes them highly valuable substrates in a multitude of coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.aifiveable.me

Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are indispensable tools for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainih.gov The iodide atom in aryl iodides is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. fiveable.me Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov Their utility also extends to metal-iodine exchange reactions, further expanding their synthetic versatility. nih.gov

Positioning of 2-Iodoisopropylbenzene within the Field of Halogenated Arenes

Within the diverse family of halogenated arenes, this compound (also known as o-iodocumene) occupies a specific and important niche. cymitquimica.comnih.gov Halogenated arenes are broadly classified based on the halogen atom they contain (fluorine, chlorine, bromine, or iodine) and the nature of the aromatic ring. wikipedia.org Aryl chlorides and bromides are often more cost-effective, but aryl iodides like this compound offer superior reactivity, making them the substrate of choice for many challenging synthetic transformations. wikipedia.org

The presence of the isopropyl group at the ortho position to the iodine atom in this compound introduces steric bulk. This steric hindrance can influence the regioselectivity of its reactions, offering a level of control that may not be achievable with less substituted aryl iodides. The interplay between the electronic effects of the iodine atom and the steric and electronic properties of the isopropyl group makes this compound a valuable tool for fine-tuning the outcomes of chemical reactions. Its structure allows for the exploration of site-selective cross-coupling reactions in polyhalogenated systems, a key area of research in modern organic synthesis. nih.gov

Current Challenges and Opportunities in this compound Chemistry

While this compound is a valuable reagent, its use is not without challenges. A primary challenge in organic synthesis, in general, is the development of sustainable and environmentally friendly reaction conditions. mdpi.com This includes the use of greener solvents, lower catalyst loadings, and milder reaction temperatures. For reactions involving this compound, there is ongoing research to develop more efficient catalytic systems that can operate under such conditions.

A significant opportunity lies in the further exploration of this compound as a building block for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. smolecule.combldpharm.comwikipedia.orgupenn.edu The development of new synthetic methodologies that leverage the unique reactivity of this compound could lead to the discovery of new pharmaceuticals and functional materials. For instance, its use in the synthesis of aryliminoguanidines has been noted. chemicalbook.com Furthermore, the challenges associated with understanding and controlling reaction mechanisms, particularly in complex multi-step syntheses, remain an active area of investigation for all organic compounds, including this compound. researchgate.netijese.com

Properties and Synthesis of this compound

A thorough understanding of the physical, spectroscopic, and synthetic aspects of this compound is crucial for its effective utilization in research and development.

Physical and Spectroscopic Properties of this compound

This compound is a clear liquid under standard conditions. cymitquimica.com Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol |

| Boiling Point | 89 °C |

| Density | 1.54 g/mL |

| Refractive Index | 1.5801 |

| Flash Point | 110 °C / 20 mm |

| Table 1: Physical Properties of this compound chemicalbook.com |

Spectroscopic techniques are essential for confirming the identity and purity of this compound. The spectroscopic data provides a unique fingerprint of the molecule.

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 246, with other significant fragments. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the aromatic C-H and C=C stretching, as well as the C-I bond vibrations. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra show distinct signals for the aromatic protons and carbons, as well as the isopropyl group, with chemical shifts and coupling constants consistent with the 2-substituted pattern. |

| Table 2: Spectroscopic Data of this compound |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. A common approach is the direct iodination of isopropylbenzene (cumene). Another widely used method is the Sandmeyer reaction, which involves the diazotization of 2-isopropylaniline (B1208494) followed by treatment with an iodide salt. wikipedia.org More recent and efficient methods for the synthesis of aryl iodides, which could be applied to this compound, involve the reaction of arylhydrazines with iodine. nih.govacs.org This method is advantageous as it often proceeds under mild, metal- and base-free conditions. nih.govacs.org

Chemical Reactivity and Applications

The chemical behavior of this compound is largely dictated by the reactive carbon-iodine bond and the presence of the bulky isopropyl group.

Reactivity Profile of this compound

The primary mode of reactivity for this compound is centered around the C-I bond. As previously mentioned, the low bond energy of the C-I bond makes it susceptible to cleavage, facilitating a variety of reactions. fiveable.me It readily participates in electrophilic substitution and coupling reactions. The isopropyl group, being an electron-donating group, can influence the electronic density of the aromatic ring, which in turn affects the rate and regioselectivity of these reactions. savemyexams.comchemguide.co.uk

Role in Cross-Coupling Reactions

This compound is a valuable substrate in a range of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for constructing complex molecular architectures. researchgate.net In Suzuki-Miyaura, Stille, and Negishi couplings, the iodine atom is replaced by a new carbon-carbon bond, allowing for the connection of the isopropylphenyl moiety to other organic fragments. fiveable.me The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important application. nih.gov The efficiency of these reactions is often higher with aryl iodides like this compound compared to their bromo or chloro counterparts. wikipedia.org

Application as a Synthetic Building Block

Beyond its role in cross-coupling reactions, this compound serves as a versatile synthetic building block. wikipedia.org In medicinal chemistry, it can be used as a starting material or intermediate in the synthesis of complex molecules with potential biological activity. smolecule.com The introduction of the 2-isopropylphenyl group can be a key step in the construction of drug candidates. nih.gov In materials science, aryl halides are used to create new organic materials with specific electronic or photophysical properties. upenn.edu The unique steric and electronic properties of this compound make it a useful component in the design and synthesis of such materials. bldpharm.com

Properties

IUPAC Name |

1-iodo-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQIYFSJAWBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172612 | |

| Record name | o-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19099-54-8 | |

| Record name | 1-Iodo-2-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019099548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Iodocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-iodocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Iodocumene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR9WQW9E5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodoisopropylbenzene and Its Analogues

Direct Halogenation Approaches for Aromatic Iodides

Direct halogenation represents a fundamental approach for the introduction of an iodine atom onto an aromatic ring. This can be accomplished through electrophilic iodination or oxidative iodination protocols.

Electrophilic Iodination Strategies

Electrophilic aromatic substitution is a cornerstone of arene functionalization. However, the direct iodination of benzene (B151609) and its derivatives is often a reversible process, which can make it challenging. quora.com To overcome this, various reagents and conditions have been developed to generate a more potent electrophilic iodine species.

Molecular iodine (I₂) itself is generally not electrophilic enough to react with many aromatic compounds, including isopropylbenzene. orgoreview.comacsgcipr.org Therefore, activators are required. These can include Lewis acids or oxidizing agents that polarize the I-I bond or generate an iodonium (B1229267) ion (I⁺) equivalent. For instance, the combination of iodine with a silver salt, such as silver sulfate, can facilitate the reaction.

A common strategy involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org This method has been shown to be effective for the regioselective iodination of various activated aromatic compounds under mild conditions. organic-chemistry.org Another approach employs 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source, which can be activated by a disulfide catalyst. organic-chemistry.org

The regioselectivity of electrophilic iodination on substituted benzenes like isopropylbenzene is governed by the directing effect of the substituent. The isopropyl group is an ortho-, para-directing group due to its electron-donating nature. However, steric hindrance from the bulky isopropyl group can influence the ratio of ortho to para products.

Oxidative Iodination Protocols

Oxidative iodination methods provide an alternative to traditional electrophilic substitution and are often necessary for less reactive aromatic substrates. These protocols utilize an iodide source, typically potassium iodide (KI) or molecular iodine, in conjunction with a strong oxidizing agent. smolecule.com The oxidant converts the iodide to a more reactive electrophilic iodine species.

Common oxidizing agents used in these reactions include nitric acid (HNO₃), hydrogen peroxide (H₂O₂), and copper salts like copper(II) chloride (CuCl₂). orgoreview.comjove.com For example, a mixture of KI and 30% hydrogen peroxide in methanol (B129727) in the presence of a strong acid has been used for the selective and efficient oxidative iodination of electron-rich arenes. organic-chemistry.org Another effective system is the use of iodine in the presence of an oxidant like Selectfluor, which has been shown to progressively iodinate sterically hindered alkylbenzenes.

2-Iodoxybenzoic acid (IBX) can also be used to generate a reactive iodine species. In the presence of molecular iodine, IBX can generate hypoiodous acid (IOH), which can then be used for the iodination of aromatic compounds. organic-chemistry.org

Transition Metal-Catalyzed Syntheses of Aryl Iodides

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-halogen bonds, providing alternatives to traditional electrophilic and oxidative iodination. Palladium and copper-based systems are the most prominent in this area.

Palladium-Catalyzed Carbon-Halogen Bond Formation

Palladium catalysts are highly effective for a variety of cross-coupling reactions and have also been employed for the direct C-H iodination of arenes. sigmaaldrich.com These methods often offer high regioselectivity that can be complementary to classical electrophilic substitution patterns. For instance, palladium-catalyzed C-H iodination can occur at positions that are not easily accessible through other means. chinesechemsoc.org

One strategy involves the use of a directing group to guide the palladium catalyst to a specific C-H bond. While not directly applied to 2-iodoisopropylbenzene in the provided results, this approach is a general and powerful tool for arene functionalization.

More recently, palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has emerged as a novel route to aryl iodides. nih.govnih.gov This method utilizes an aryl carboxylic acid, which is converted in situ to an acid chloride, followed by a palladium-catalyzed decarbonylation and iodination sequence. nih.govnih.gov The use of 1-iodobutane (B1219991) as the iodide source under Pd/Xantphos catalysis has proven effective for a broad range of substrates. nih.govnih.gov

Another innovative approach is the palladium-catalyzed transfer iodination, where an aryl iodide serves as both a hydrogen atom transfer reagent and an iodine donor. ethz.ch This light-enabled process proceeds through a Pd⁰/Pdᴵ catalytic cycle to transfer iodine from a C(sp²)-H bond to a C(sp³)–H bond under mild conditions. ethz.ch

Copper-Mediated Routes to Iodinated Arenes

Copper-catalyzed reactions, particularly the Ullmann condensation and Sandmeyer-type reactions, have a long history in the synthesis of aryl halides. Copper(I) iodide (CuI) is a common catalyst for the conversion of aryl bromides to aryl iodides in a Finkelstein-type reaction. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

Copper catalysis is also effective in the iodination of aryl boronic acids. organic-chemistry.org This halodeboronation reaction can be catalyzed by copper salts, although it has been shown that general Lewis base catalysis can also be operational. organic-chemistry.org

More contemporary copper-catalyzed methods involve the cross-coupling of two different aromatic compounds using an iodine oxidant. nih.gov This process typically involves the initial iodination of one arene followed by a copper-catalyzed arylation of the other. nih.gov This allows for the coupling of various types of arenes, including electron-rich and electron-poor systems. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of aryl iodide synthesis, this translates to the development of more environmentally benign and sustainable methods.

One approach involves the use of safer and more sustainable solvents. Water, supercritical carbon dioxide (scCO₂), and biomass-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as alternatives to traditional volatile organic compounds. mdpi.commdpi.com For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully carried out in GVL and ethyl levulinate with comparable reactivity to the reaction in DMF. mdpi.com

Solvent-free reaction conditions represent another key green chemistry strategy. kashanu.ac.ir A method for the synthesis of aryl iodides from aromatic amines has been developed that involves diazotization with NaNO₂ and a reusable nanosilica periodic acid catalyst via grinding, followed by a Sandmeyer iodination with KI under solvent-free conditions at room temperature. kashanu.ac.ir

The development of telescopic or one-pot reactions also contributes to a greener synthesis by reducing waste from workup and purification steps. nih.govresearchgate.net A one-pot synthesis of aryl iodides from aryl amines has been reported using tert-butyl nitrite (B80452) and saccharin, which is a safe, cost-effective, and metal-free approach. nih.govresearchgate.net

Furthermore, the use of catalysts that can be recycled and reused is a central tenet of green chemistry. The development of heterogeneous catalysts, such as the nano SiO₂/HIO₄ system, allows for easy separation from the reaction mixture and subsequent reuse. kashanu.ac.ir

The following table provides a summary of various synthetic methods for aryl iodides, including those applicable to the synthesis of this compound.

| Synthetic Method | Reagents | Key Features | Reference(s) |

| Electrophilic Iodination | I₂/Ag₂SO₄ | Straightforward, uses readily available materials. | |

| N-Iodosuccinimide (NIS)/TFA | Mild conditions, good regioselectivity for activated arenes. | organic-chemistry.org | |

| Oxidative Iodination | KI/H₂O₂/Acid | Efficient for electron-rich arenes. | organic-chemistry.org |

| I₂/Selectfluor | Effective for sterically hindered alkylbenzenes. | ||

| Palladium-Catalyzed Iodination | Aryl Carboxylic Acid/1-Iodobutane/Pd catalyst | Decarbonylative route from readily available starting materials. | nih.govnih.gov |

| Copper-Catalyzed Iodination | Aryl Bromide/CuI | Good functional group tolerance. | organic-chemistry.org |

| Aryl Boronic Acid/Cu catalyst | Halodeboronation approach. | organic-chemistry.org | |

| Green Synthesis | Aromatic Amine/NaNO₂/nano-SPIA/KI | Solvent-free, reusable catalyst. | kashanu.ac.ir |

| Aromatic Amine/tert-Butyl Nitrite/Saccharin | One-pot, metal-free, cost-effective. | nih.govresearchgate.net |

Solvent-Free and Aqueous Medium Reaction Development

A primary focus in green chemistry is the reduction or elimination of hazardous solvents. rsc.org Consequently, significant research has been directed towards developing iodination reactions that can be performed under solvent-free conditions or in aqueous media. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature.

Solvent-Free Iodination:

Solvent-free, or solid-state, reactions offer benefits such as reduced waste, lower costs, and often simpler work-up procedures. One prominent method involves the use of elemental iodine with a solid oxidant. The urea-hydrogen peroxide (UHP) adduct has proven to be an effective solid oxidant for the iodination of several aromatic compounds under solvent-free conditions. rsc.orgnih.govresearchgate.net Two main pathways have been identified depending on the substrate: one route, applicable to activated aromatic rings, follows the atom economy concept with a 1:0.5:0.6 stoichiometric ratio of substrate to iodine to UHP. nih.govresearchgate.net Another approach for aryl alkyl ketones uses a 1:1:1 ratio. rsc.orgnih.gov These solvent-free methods are typically initiated by grinding the reactants together or with gentle heating.

Another explored avenue is the use of microwave irradiation to accelerate solvent-free reactions, which can lead to faster, high-yielding syntheses. researchgate.net For instance, the synthesis of N-sulfonylimines has been achieved under solvent-free microwave conditions using a solid superacid catalyst. researchgate.net While not a direct iodination, this highlights the potential of microwave-assisted solvent-free techniques.

Aqueous Medium Iodination:

The development of iodination protocols in water or aqueous solutions represents a significant step towards greener chemical processes. An environmentally friendly protocol for the iodination of activated aromatics utilizes potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol at room temperature, which predominantly yields ortho-monoiodinated products. organic-chemistry.org Other systems employ reagents like sodium periodate (B1199274) (NaIO₄) and sodium sulfite (B76179) in aqueous acetic acid. researchgate.netresearchgate.net

Researchers have also developed iron-catalyzed S-arylation of benzothiazole (B30560) with aryl iodides in water, demonstrating the feasibility of transition-metal catalysis in aqueous environments for reactions involving iodoarenes. thieme-connect.comresearchgate.net Palladium-catalyzed polymerizations of aryl diiodides have also been successfully carried out in aqueous media. rsc.org A system of aqueous potassium triiodide in acetic acid with sodium periodate as an oxidant has been shown to be effective for iodinating various aromatic substrates at room temperature. researchgate.net Furthermore, the use of 30% aqueous hydrogen peroxide has been investigated as an oxidant and mediator for iodination, comparing its effectiveness under solvent-free conditions versus in a water medium. researchgate.netmdpi.com

| Reaction System | Substrate Type | Key Features | Reference(s) |

| Solvent-Free | |||

| I₂ / Urea-H₂O₂ (UHP) | Activated Aromatics | Solid-state reaction, atom-economical route available. | rsc.orgnih.govresearchgate.net |

| I₂ / 30% aq. H₂O₂ | Aryl alkyl ketones, Methoxybenzenes | Organic solvent-free reaction conditions (SFRC). | researchgate.net |

| Microwave Irradiation / Solid Superacid | Aldehydes / Sulfonamides | Fast, high-yielding, solvent-free synthesis. | researchgate.net |

| Aqueous Medium | |||

| KI / (NH₄)₂S₂O₈ | Activated Aromatics | Aqueous methanol, room temperature, acid-free. | organic-chemistry.org |

| NaIO₄ / Na₂SO₃ / HCl | Activated Aromatics | Aqueous methanol medium, high yields. | researchgate.net |

| FeCl₃ / Diamine ligand | Benzothiazole / Aryl Iodides | Iron-catalyzed C-S coupling in water. | thieme-connect.comresearchgate.net |

| I₂ / Choline (B1196258) Chloride / K₂S₂O₈ | Aromatic Compounds | Reaction in acetonitrile/water, promoted by in situ formed choline peroxodisulfate. | researchgate.net |

| aq. KI₃ / NaIO₄ / AcOH | Commercial Aromatics | High yields at room temperature, short reaction times. | researchgate.net |

Sustainable Reagent and Catalyst Design

The principles of green chemistry encourage the use of catalysts and reagents that are non-toxic, renewable, and efficient. rsc.orgacs.org This has spurred innovation in the design of sustainable systems for the synthesis of this compound and its analogues.

Sustainable Reagents:

The ideal iodinating agent is elemental iodine (I₂) due to its low cost and availability, but its low reactivity necessitates an oxidant. tandfonline.com The search for green oxidants has led to the use of sodium percarbonate, a stable, inexpensive, and eco-friendly commercial product, in conjunction with molecular iodine or potassium iodide. mdpi.comnih.gov The combination of iodine and iodic acid (HIO₃) has been identified as an eco-friendly alternative to iodine monochloride (ICl), as it produces water as a byproduct and can be used for the tri-iodination of anilines and phenols. researchgate.net Another novel approach is the use of sodium periodate (NaIO₄) as the sole iodinating reagent in a mixture of acetic acid, acetic anhydride, and sulfuric acid, which is presented as an environmentally safe method. nih.gov

Sustainable Catalysts:

Catalysis is a cornerstone of green chemistry. Recent developments include the use of catalysts derived from renewable resources. A notable example is the use of a water extract of pomegranate ash (WEPA) with molecular iodine. tandfonline.com This system facilitates the iodination of various (hetero)arenes at room temperature in short reaction times (5-20 minutes) with high yields (83-99%) without the need for an external oxidant, metal, or hazardous solvent. tandfonline.com

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. A novel heterogeneous catalyst consisting of a polyoxometalate (POM) embedded within a metal-organic framework (MOF), specifically PMoV₂@MIL-101, has been developed for the direct aerobic iodination of arenes. acs.orgnih.govresearchgate.net This system uses molecular oxygen as the ultimate oxidant and functions under mild conditions without co-catalysts or sacrificial agents, representing a significant advancement in sustainable catalysis for iodination. acs.orgnih.gov Supported copper catalysts, such as Cu-ZnO-ZrO₂, have also been developed for the hydroxylation of aryl iodides, demonstrating high selectivity and the potential for creating functionalized phenols under mild conditions. rsc.org

| Catalyst/Reagent System | Substrate Type | Key Features | Reference(s) |

| I₂ / Water Extract of Pomegranate Ash (WEPA) | (Hetero)arenes | Catalyst/medium from bio-renewable waste; oxidant- and metal-free. | tandfonline.com |

| I₂ / NaIO₄ / H₂SO₄ | Deactivated Arenes | NaIO₄ acts as the iodinating reagent; environmentally safe. | nih.gov |

| I₂ / HIO₃ | Phenols, Anilines | Eco-friendly alternative to ICl; produces water as a byproduct. | researchgate.net |

| I₂ / Sodium Percarbonate (SPC) | Various Arenes | SPC is a cheap, stable, and eco-friendly solid oxidant. | mdpi.comnih.gov |

| PMoV₂@MIL-101 (POM@MOF) / O₂ | Arenes | Heterogeneous, reusable catalyst; uses air/O₂ as the oxidant. | acs.orgnih.govresearchgate.net |

| Cu-ZnO-ZrO₂ / NaOH | Aryl Iodides | Supported, atomically dispersed copper catalyst for hydroxylation. | rsc.org |

Advanced Reactivity and Mechanistic Investigations of 2 Iodoisopropylbenzene

Cross-Coupling Reactions of 2-Iodoisopropylbenzene

This compound, also known as 2-cumyl iodide, serves as a significant substrate in the study of cross-coupling reactions due to the steric hindrance imposed by the ortho-isopropyl group. This structural feature presents challenges and provides a valuable platform for probing the limits and mechanisms of catalytic systems.

Palladium-catalyzed reactions are foundational in forming carbon-carbon bonds, typically involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.mewikipedia.org The bulky nature of this compound makes it a challenging substrate, often requiring specialized ligands and conditions to achieve efficient transformations. nih.gov

The choice of ligand is critical in overcoming the steric hindrance of the 2-isopropylphenyl group and modulating the electronic properties of the palladium center. nih.gov Ancillary ligands are essential for enhancing the rates of elementary steps in the catalytic cycle, particularly for challenging substrates. nih.gov Bidentate phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are known to enhance the reactivity and stability of palladium complexes, facilitating C-C bond formation. fiveable.me For sterically demanding substrates like this compound, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the crucial oxidative addition and reductive elimination steps.

Table 1: Influence of Ligand Type on a Hypothetical Suzuki-Miyaura Coupling of this compound

| Ligand | Ligand Class | Typical Observation | Rationale |

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Low to moderate yield. | Can suffer from catalyst decomposition and slow reductive elimination for sterically hindered products. fiveable.me |

| dppe | Bidentate Phosphine | Moderate to good yield. | Chelating effect enhances catalyst stability and promotes reductive elimination. fiveable.me |

| XPhos | Buchwald-type Biarylphosphine | High yield. | Bulky and electron-rich, promoting both fast oxidative addition and reductive elimination, overcoming steric hindrance. |

| IPr | N-Heterocyclic Carbene (NHC) | High yield. | Strong σ-donating ability stabilizes the palladium center and promotes efficient catalysis for hindered substrates. |

This table is illustrative, based on general principles of ligand effects in cross-coupling chemistry.

The reaction mechanism for palladium-catalyzed cross-coupling involves several key steps, with oxidative addition and transmetalation being frequently studied to understand reactivity.

Oxidative Addition: This initial step, the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound, is often rate-determining. chemrxiv.org The process involves the conversion of a Pd(0) complex to an arylpalladium(II) halide complex. wikipedia.org For iodoarenes, this step can proceed through a concerted, three-centered mechanism. rsc.org Some studies have proposed a more complex mechanism for iodoarenes involving the cooperative participation of two palladium centers to facilitate the C-I bond cleavage. researchgate.net The significant steric bulk of the ortho-isopropyl group can hinder the approach of the palladium catalyst, slowing this step considerably compared to less substituted aryl iodides.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organosilicon compound in Hiyama coupling) to the arylpalladium(II) complex. nih.govnih.gov This step is highly dependent on the nature of the coupling partner and the reaction conditions. nih.gov Hammett analysis on related systems has shown that electron-donating groups on the nucleophilic coupling partner and electron-withdrawing groups on the electrophile (the arylpalladium complex) can accelerate transmetalation. nih.gov For the 2-isopropylphenylpalladium(II) intermediate, the steric hindrance around the metal center can impede the approach of the coupling partner, potentially becoming the rate-limiting step and a primary cause of low reaction yields. fiveable.me

While palladium catalysis is highly versatile, the steric hindrance of this compound imposes significant limitations on its scope in cross-coupling reactions.

Scope:

Suzuki-Miyaura Coupling: Can be achieved with various aryl and vinyl boronic acids, often requiring bulky, electron-rich ligands (e.g., Buchwald-type ligands) and strong bases to proceed efficiently.

Sonogashira Coupling: The coupling with terminal alkynes is feasible, providing a route to ortho-alkynylated isopropylbenzene derivatives. researchgate.net

Heck Reaction: Reaction with alkenes can occur, though it may face challenges with regioselectivity and efficiency due to sterics. fiveable.me

Limitations:

Sterically Hindered Partners: Coupling with other sterically demanding partners, such as ortho-substituted arylboronic acids or bulky alkyl groups, is often challenging and may result in very low to no yield.

Reaction Conditions: Reactions frequently require higher temperatures, longer reaction times, and higher catalyst loadings than those for less hindered substrates.

Failed Reactions: In some cases, particularly with o,o-disubstituted arenes, the steric clash is too great for the coupling to proceed, leading to reaction failure. researchgate.net This is often due to an inability to complete either the transmetalation or the final reductive elimination step to release the bulky product.

Nickel catalysis has emerged as a powerful alternative to palladium, often enabling different reaction pathways and coupling previously inaccessible partners. nyu.eduillinois.edu Nickel's distinct properties, such as its ability to engage in single-electron transfer (SET) processes, make it particularly suitable for reactions involving radical mechanisms. nih.govsnnu.edu.cn

A significant area where nickel catalysis excels is in cross-electrophile coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant. nih.govoaes.cc When coupling an aryl halide like this compound with an alkyl halide, the reaction often proceeds via a radical chain mechanism rather than a purely polar, two-electron pathway. nih.gov

A key mechanistic study provided direct evidence for this pathway by successfully reacting a pre-formed arylnickel(II) intermediate, (L)NiII(2-cumyl)I (where L is a bipyridine-type ligand), with iodooctane to generate the cross-coupled product, 2-octylcumene, in quantitative yield. nih.gov This finding supports a catalytic cycle distinct from traditional cross-coupling. nih.gov

Table 2: Proposed Radical Chain Mechanism for Nickel-Catalyzed Cross-Electrophile Coupling

| Step | Description | Transformation |

| 1. Oxidative Addition | A Ni(0) complex selectively reacts with the aryl iodide over the alkyl iodide. | Ni(0) + this compound → (L)Ni(II)(2-cumyl)I |

| 2. Radical Rebound | The arylnickel(II) species, which is the catalyst resting state, reacts with an alkyl radical (R•). | (L)Ni(II)(2-cumyl)I + R• → (L)Ni(III)(2-cumyl)(R)I |

| 3. Reductive Elimination | The resulting Ni(III) intermediate rapidly eliminates the cross-coupled product. | (L)Ni(III)(2-cumyl)(R)I → 2-Alkylated Isopropylbenzene + (L)Ni(I)I |

| 4. Radical Propagation | The generated Ni(I) species reacts with the alkyl iodide to regenerate the alkyl radical, propagating the chain. | (L)Ni(I)I + R-I → (L)Ni(II)I₂ + R• |

This mechanism, supported by experimental and stoichiometric studies, explains the high cross-selectivity observed in these reactions. researchgate.netnih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Stoichiometric and Catalytic Studies in Nickel Systems

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis. Stoichiometric and catalytic studies involving this compound in nickel systems have provided valuable insights into reaction mechanisms and have led to the development of novel synthetic methodologies.

Acylnickel(II) complexes are key intermediates in cross-electrophile coupling reactions that form ketones. wisc.edu Studies on the reactivity of these complexes with various carbon electrophiles have been conducted. For instance, the reaction of acylnickel(II) complexes with aryl halides like bromobenzene (B47551) can lead to complex mixtures of ketones. wisc.edu However, reactions with other electrophiles, such as α-chloroethylbenzene, can be highly selective for the cross-ketone product. wisc.edu The presence or absence of a chemical reductant like zinc has been observed to have a minimal effect on the selectivity in many cases. wisc.edu These stoichiometric findings have been instrumental in developing catalytic systems, such as the carbonylative coupling of bromoarenes with primary bromoalkanes. wisc.edu

The ligand environment around the nickel center plays a crucial role in directing the outcome of the reaction. N-heterocyclic carbene (NHC) ligands have been shown to be effective in nickel-catalyzed reactions. uoregon.edu The modular nature of NHC ligands allows for fine-tuning of the catalyst's steric and electronic properties, which can influence reaction selectivity and efficiency. uoregon.edu For example, in the isomerization of allylbenzene, a nickel monomer species with an NHC ligand has been proposed to proceed via a Ni-H insertion-elimination mechanism. uoregon.edu

Furthermore, nickel catalysis has been employed for site-selective hydroamination of alkenes, where the choice of ligand dictates the regioselectivity, leading to either branched or linear amine products. nih.gov Additives can also play a significant role; for instance, 2-methylpyridine (B31789) has been identified as a key additive for improving yield and chemoselectivity in certain nickel-catalyzed hydroaminations. nih.gov

Table 1: Selected Nickel-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

| Bromoarene | Primary Bromoalkane | Acylnickel(II) complex | Cross-Ketone | wisc.edu |

| Alkene | Hydroxylamine Ester | Ni catalyst with SPhos or L6 ligand | Branched or Linear Amine | nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann-type reactions, have a long history in organic synthesis for the formation of aryl-aryl and aryl-heteroatom bonds. nih.govbeilstein-journals.org this compound, with its reactive C-I bond, is a suitable substrate for such transformations.

A general method for the copper-catalyzed cross-coupling of two aromatic compounds has been developed using an iodine oxidant. nih.gov This process often involves the initial iodination of one arene followed by the arylation of the most acidic C-H bond of the other coupling partner. nih.gov These reactions demonstrate good functional group tolerance, accommodating esters, ketones, aldehydes, ethers, nitriles, and nitro groups. nih.gov The mechanism of these couplings is thought to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by nucleophilic substitution and reductive elimination to yield the product and regenerate the Cu(I) catalyst. researchgate.net

The integration of photocatalysis with copper catalysis has expanded the scope of these coupling reactions, enabling enantioselective transformations. snnu.edu.cn In these dual catalytic systems, a photosensitizer, often an iridium complex, absorbs light and initiates a single electron transfer (SET) process, generating radicals that participate in the copper-catalyzed cycle. snnu.edu.cn

Table 2: Examples of Copper-Catalyzed Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Ref |

| Electron-Rich Arene | Electron-Poor Arene/Heterocycle | CuI/phenanthroline, K₃PO₄, Iodine | Asymmetric Diaryl Ether | nih.gov |

| Aryl Halide | Phenol | CuI/Ligand (e.g., 2-(1-Pyrazolyl)pyridine) | Diaryl Ether | researchgate.net |

| Fluoroalkyl Iodide | Alkene | Chiral Copper Cyanide Complex/Violet LED | Cyanofluoroalkylated Alkane | snnu.edu.cn |

Carbon-Hydrogen (C-H) Bond Activation and Functionalization Mediated by this compound.rsc.org

The direct functionalization of C-H bonds is a highly sought-after transformation in organic chemistry due to its atom and step economy. sigmaaldrich.cn The presence of the isopropyl group and the iodine atom in this compound can influence the regioselectivity of C-H activation on the benzene (B151609) ring.

Ortho- and Interannular C-H Activation Pathways.rsc.org

While significant progress has been made in ortho- and meta-C-H bond functionalization, achieving para-selectivity remains a challenge. rsc.org An oxidation-induced strategy has been demonstrated for the para-selective C-H bond functionalization of iodobenzenes, leading to the synthesis of asymmetric diaryl ethers. rsc.org

In certain systems, particularly with transition metal catalysts like iridium, selective activation of the ortho-C-H bond of alkylarenes can be achieved. nih.gov The mechanism for this selectivity can involve a transient insertion of the metal into a benzylic C-H bond of the alkyl group, which then facilitates the insertion into the adjacent ortho-C-H bond. nih.gov This pathway can override the typical preference for activation at the least sterically hindered position. nih.gov

Palladium/norbornene cooperative catalysis is another powerful tool for ortho-C-H activation. unipr.ituchicago.edu In this system, an arylnorbornylpalladacycle intermediate is formed, which directs subsequent functionalization to the ortho position of the aryl halide. unipr.it

Regioselectivity and Stereoselectivity in C-H Functionalization

The regioselectivity of C-H functionalization is a critical aspect, and various strategies have been developed to control it. Directing groups are commonly employed to guide the catalyst to a specific C-H bond, most often the ortho position. dmaiti.com However, the development of methods for meta- and para-C-H functionalization is an active area of research. dmaiti.com

In the absence of strong directing groups, the inherent electronic and steric properties of the substrate dictate the site of C-H activation. For electron-deficient heteroarenes, the regioselectivity of radical functionalization can be influenced by substituents and can sometimes be tuned by modifying reaction conditions such as solvent and pH. nih.gov

Stereoselectivity in C-H functionalization is crucial for the synthesis of chiral molecules. Asymmetric catalysis, often employing chiral ligands, is the primary approach to achieve enantioselective C-H activation. For example, copper-catalyzed intramolecular desymmetric aryl C-O coupling has been used to synthesize chiral 2,3-dihydrobenzofurans with high efficiency and enantioselectivity, even for the formation of quaternary stereocenters. beilstein-journals.org

Catalytic Systems for C-H Bond Transformations

A variety of catalytic systems have been developed for C-H bond transformations, with palladium, rhodium, iridium, and copper being prominent metals. sigmaaldrich.cndokumen.pub

Palladium-based catalysts are widely used for C-H functionalization, often in conjunction with directing groups. researchgate.net The Pd/norbornene system is a notable example that enables ortho-functionalization. unipr.ituchicago.edu

Iridium complexes have shown remarkable selectivity for the ortho-C-H activation of alkylarenes. nih.gov

Ruthenium catalysts , such as Ru(II)/carboxylate/PPh₃ systems, have been used for multiple ortho-C-H bond activations in certain substrates. mdpi.com

Manganese(I) catalysts have been employed for the ortho-C-H alkenylation of 2-arylindazoles in aqueous media, demonstrating tolerance to water and a high degree of E-selectivity. nih.gov

Copper(I) halide clusters can act as photocatalysts for the activation of C(sp³)–H bonds under light irradiation, mediating selective monooxygenation and C–C oxidative cross-coupling. rsc.org

The choice of catalyst, ligands, and reaction conditions is paramount in achieving the desired reactivity and selectivity in C-H bond functionalization.

Reactions Involving the Iodine Moiety in this compound

The iodine atom in this compound is the primary site of reactivity in many transformations, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than C-Br and C-Cl bonds, making iodobenzene (B50100) and its derivatives more reactive substrates. wikipedia.org

This compound can readily undergo oxidative addition to low-valent transition metal centers (e.g., Pd(0), Ni(0), Cu(I)), which is the initial step in many catalytic cycles, including the Heck, Suzuki, Stille, and Sonogashira couplings. wikipedia.org

In addition to forming carbon-carbon bonds, the iodine moiety can be replaced with other atoms or functional groups. For instance, in copper-catalyzed reactions, the iodine can be substituted by nitrogen, oxygen, or sulfur nucleophiles to form C-N, C-O, and C-S bonds, respectively. beilstein-journals.orgresearchgate.net

The iodine atom itself can also participate in unique reactivity. For example, iodobenzene can react with chlorine to form iodobenzene dichloride, a solid source of chlorine. wikipedia.org While not directly involving this compound, this highlights the versatile chemistry of the iodine atom in aryl iodides.

Furthermore, the iodine atom is crucial in the previously mentioned copper-catalyzed cross-dimerization of arenes where an iodine oxidant is used. nih.gov In these reactions, one of the aromatic partners is first iodinated in situ before undergoing the coupling reaction.

Dearomative and Cycloaddition Reactions

Dearomatization reactions represent a powerful strategy for the synthesis of complex three-dimensional molecules from flat aromatic precursors. Aryl iodides, including this compound, can be precursors to hypervalent iodine species capable of undergoing dearomative functionalization. A notable example involves the dearomatization of aryl iodanes through a rearrangement/addition sequence. This process is initiated by a rapid nih.govnih.gov sigmatropic rearrangement of an aryl iodane (B103173) with an α-stannyl nitrile, which generates a highly electrophilic dearomatized intermediate at low temperatures. This unstable species can then be trapped in situ by various nucleophiles, leading to polysubstituted alicyclic products. nih.gov This method breaks the aromaticity of the aryl iodane and introduces two new functional groups. nih.gov

Cycloaddition reactions offer another avenue for the construction of cyclic systems. openstax.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a highly atom-economical method for synthesizing substituted benzene derivatives. rsc.orgnih.govnih.gov While direct participation of this compound in such cycloadditions as the aryl component is not extensively documented, the principles of these reactions are well-established. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. openstax.org Photochemical [2+2] cycloadditions are particularly useful for creating strained four-membered rings. libretexts.org The success of these reactions is governed by the orbital symmetry of the reacting molecules. openstax.org

The following table provides a general overview of cycloaddition reaction types that are mechanistically relevant to the transformation of unsaturated systems.

Role of Hypervalent Iodine Intermediates (e.g., derived from this compound analogues)

Hypervalent iodine compounds, where the iodine atom is in a formal oxidation state higher than +1, are versatile reagents in organic synthesis, acting as mild and selective oxidants. arkat-usa.org Aryl iodides like this compound can be converted to hypervalent iodine(III) species, such as (difluoroiodo)arenes, (dichloroiodo)arenes, iodosylarenes, and [bis(acyloxy)iodo]arenes, or even iodine(V) species. arkat-usa.org The steric hindrance provided by the ortho-isopropyl group in this compound can influence the stability and reactivity of these intermediates. For instance, in palladium-catalyzed C-H activation/alkoxylation reactions, sterically encumbered hypervalent iodine reagents like MesI(OAc)₂ (mesityl diacetate) have been shown to improve yield and regioselectivity compared to less hindered analogues like PhI(OAc)₂. mdpi.com This suggests that a hypervalent iodine reagent derived from this compound could offer unique reactivity profiles.

The generation of hypervalent iodine reagents can also be achieved catalytically. nih.gov One sustainable approach involves the aerobic oxidation of aryl iodides by intercepting reactive intermediates from aldehyde autoxidation. nih.govnih.gov This method allows for the in situ generation of hypervalent iodine species that can then participate in a variety of oxidation reactions. nih.gov

The reactivity of hypervalent iodine reagents is often characterized by two-electron redox processes (I(I)/I(III) and I(III)/I(V)). nih.gov However, recent studies have highlighted the potential involvement of transient iodanyl radicals (formally I(II) species) generated through reductive activation of hypervalent I-X bonds. nih.gov These open-shell intermediates are gaining attention for their role in substrate functionalization and catalysis. nih.gov

The following table summarizes common classes of hypervalent iodine(III) compounds and their preparation from aryl iodides.

Radical Chemistry of this compound

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity is central to a variety of synthetic transformations.

Generation and Fate of Aryl Radicals

The 2-isopropylphenyl radical can be generated from this compound through several methods, including photolysis, radiolysis, or reaction with radical initiators. Once formed, this aryl radical is a highly reactive intermediate. Its fate is dictated by the reaction conditions and the presence of other reactive species. In the absence of efficient trapping agents, aryl radicals can abstract hydrogen atoms from the solvent or other components of the reaction mixture. For instance, alkylphenols, which share structural similarities with the potential hydrogenated product of the 2-isopropylphenyl radical, are known to be degraded in the atmosphere by reaction with hydroxyl radicals. apolloscientific.co.uk

The stability of aryl radicals can be influenced by steric factors. The 2,6-di(isopropyl)phenyl group has been used to sterically protect and stabilize radical species, hampering dimerization. rsc.orgrsc.org This suggests that the isopropyl group in the 2-isopropylphenyl radical provides some degree of steric shielding, which could influence its reactivity and lifetime. nih.gov

Radical-Polar Crossover Scenarios in Catalysis

Radical-polar crossover (RPC) is an increasingly important concept in catalysis, describing reactions where a radical intermediate is converted into an ionic species, or vice versa. nih.govuni-regensburg.de This allows for the combination of radical and ionic reaction pathways within a single catalytic cycle, enabling diverse and complex transformations. nih.gov

In a typical scenario involving an aryl iodide like this compound, a photocatalyst could initiate the formation of the 2-isopropylphenyl radical. nih.gov This radical could then undergo a single electron transfer (SET) to form either a cation or an anion, depending on the nature of the catalytic cycle (oxidative or reductive quenching). nih.gov These ionic intermediates can then participate in a wide range of subsequent reactions, such as Grignard-type additions, rearrangements, or eliminations. uni-regensburg.de

For example, a reductive radical-polar crossover would involve the reduction of the 2-isopropylphenyl radical to a highly basic 2-isopropylphenyl anion. uni-regensburg.de This carbanionic intermediate could then react with various electrophiles. uni-regensburg.de Conversely, an oxidative radical-polar crossover would generate a 2-isopropylphenyl cation, which could be trapped by nucleophiles. nih.gov Such catalytic cycles have been employed in the hydroetherification of alkenes with phenols and in the synthesis of cyclic guanidines. chemrxiv.orgchemrxiv.org

The following table outlines the key steps in a generic radical-polar crossover catalytic cycle.

Catalytic Applications of 2 Iodoisopropylbenzene in Complex Molecular Synthesis

Enantioselective Catalysis Facilitated by 2-Iodoisopropylbenzene-Derived Systems

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern pharmaceutical and fine chemical production. ajchem-a.com This field heavily relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. tcichemicals.com P-chiral phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, have proven to be particularly effective in a variety of asymmetric transformations, including transition-metal-catalyzed hydrogenations. nih.govsioc-journal.cn

While specific, named chiral ligands derived directly from this compound are not extensively documented in mainstream literature, its structure provides a template for the rational design of novel chiral phosphine ligands. The synthesis of such a ligand could be envisioned through the reaction of 2-isopropylphenyllithium, generated from this compound, with a suitable chlorophosphine reagent. Subsequent stereoselective manipulations at the phosphorus center would yield the desired P-chiral ligand.

Once synthesized, these this compound-derived chiral phosphine ligands could be complexed with transition metals like rhodium or iridium to generate catalysts for asymmetric hydrogenation. ethz.chdicp.ac.cn These catalytic systems are expected to be highly effective in the reduction of prochiral substrates such as enamides and functionalized olefins to produce chiral amines and other valuable enantiomerically enriched compounds. uit.no The steric bulk of the isopropyl group on the ligand backbone could play a crucial role in influencing the enantioselectivity of the catalytic process.

| Substrate | Catalyst System (Hypothetical) | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(2-isopropylphenyl-phosphine-ligand)]BF4 | (R)-N-Acetylphenylalanine methyl ester | >95% |

| Itaconic acid dimethyl ester | [Ru(2-isopropylphenyl-phosphine-ligand)(OAc)2] | (S)-Methylsuccinic acid dimethyl ester | >98% |

| 1-Phenyl-1,2-dihydronaphthalene | [Ir(COD)(2-isopropylphenyl-phosphine-ligand)]PF6 | (R)-1-Phenyl-1,2,3,4-tetrahydronaphthalene | >99% |

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motif of this compound serves as a valuable starting point for the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.gov Halogenated organic compounds are frequently employed in the pharmaceutical industry as versatile precursors for more complex molecular architectures. mdpi.com The iodo-substituent in this compound is particularly useful as it readily participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

A significant application lies in the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many NSAIDs, such as ibuprofen, contain a 2-arylpropionic acid moiety. mdpi.com By utilizing this compound as a starting material, novel NSAID candidates with potentially improved efficacy or reduced side effects can be synthesized. For instance, a palladium-catalyzed cross-coupling reaction can be employed to introduce a variety of substituents at the 2-position of the benzene (B151609) ring, which can then be further elaborated to the desired carboxylic acid functionality.

The following table outlines a hypothetical synthetic route towards a novel NSAID analogue starting from this compound.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Potential Yield |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | 2-Isopropyl-4'-methoxy-1,1'-biphenyl | 85-95% |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CH2Cl2, 0 °C to rt | 1-(2'-Isopropyl-4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 70-80% |

| 3 | Willgerodt-Kindler Reaction | Sulfur, Morpholine, 140 °C | 2-(2'-Isopropyl-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid derivative | 60-70% |

| 4 | Hydrolysis | HCl (aq), reflux | 2-(2'-Isopropyl-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid (NSAID Analogue) | 80-90% |

Development of Novel Organic Transformations Utilizing this compound as a Key Building Block

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules. fiveable.melibretexts.orglibretexts.org These transformations have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various alkynes provides a straightforward route to 1-alkynyl-2-isopropylbenzene derivatives. rsc.orgorganic-chemistry.org These products are valuable intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org Utilizing this compound in the Heck reaction allows for the introduction of the 2-isopropylphenyl group onto a variety of olefinic substrates, leading to the synthesis of substituted styrenes and other vinylarenes. sciforum.netslideshare.netunishivaji.ac.in

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki-Miyaura coupling of this compound with a wide range of boronic acids or esters provides an efficient method for the synthesis of biaryl compounds. smolecule.comsnnu.edu.cn These structures are prevalent in many pharmaceuticals and advanced materials.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine | THF | 1-Isopropyl-2-(phenylethynyl)benzene |

| Heck | Styrene | Pd(OAc)2, PPh3 | Na2CO3 | DMF | 1-Isopropyl-2-styrylbenzene |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 2-Isopropyl-1,1'-biphenyl |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | Diisopropylamine | Benzene | ((2-Isopropylphenyl)ethynyl)trimethylsilane |

| Heck | Methyl acrylate | Pd(OAc)2, P(o-tolyl)3 | Triethylamine | Acetonitrile | Methyl 3-(2-isopropylphenyl)acrylate |

| Suzuki-Miyaura | 4-Formylphenylboronic acid | PdCl2(dppf) | CsF | Dioxane | 2'-Isopropyl-[1,1'-biphenyl]-4-carbaldehyde |

Material Science Applications Derived from this compound Chemistry

The unique molecular architecture of this compound and its derivatives makes them promising candidates for applications in material science. smolecule.com Halogenated aromatic compounds are known precursors for various functional materials, including liquid crystals, polymers, and organometallic complexes for electronics. nih.gov

| Derivative of this compound | Synthetic Route | Potential Liquid Crystalline Phase | Hypothetical Transition Temperatures (°C) |

|---|---|---|---|

| 1-(4-Decyloxyphenylethynyl)-2-isopropylbenzene | Sonogashira coupling with 1-ethynyl-4-decyloxybenzene | Nematic | Cryst → Nem: 85; Nem → Iso: 110 |

| 4'-(2-Isopropylphenyl)-[1,1'-biphenyl]-4-carbonitrile | Suzuki coupling with 4-cyanophenylboronic acid | Nematic, Smectic A | Cryst → SmA: 120; SmA → Nem: 150; Nem → Iso: 195 |

| Ester-linked dimer from 2-isopropylphenol | Esterification with a dicarboxylic acid | Smectic C | Cryst → SmC: 135; SmC → Iso: 180 |

The development of new materials derived from this compound is an active area of research, with potential applications in displays, sensors, and other advanced technologies.

Advanced Spectroscopic and Analytical Characterization in 2 Iodoisopropylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Iodoisopropylbenzene. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

In ¹H NMR, the isopropyl group's six methyl protons typically appear as a doublet, while the single methine proton presents as a septet due to spin-spin coupling. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the positions of the iodo and isopropyl substituents.

¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in The spectrum of this compound will show distinct signals for the two methyl carbons of the isopropyl group, the methine carbon, and the six aromatic carbons. The carbon atom bonded to the iodine atom experiences a significant downfield shift due to the heavy atom effect.

NMR is also invaluable for mechanistic studies involving this compound. nih.govsemanticscholar.org By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. researchgate.net This real-time analysis provides crucial data for understanding reaction kinetics and mechanisms, such as conformational changes or the formation of transient species. For instance, in reactions where this compound is a starting material, the disappearance of its characteristic signals and the emergence of new peaks corresponding to the product can be quantified to determine reaction rates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.9 (multiplet) | 127 - 148 |

| CH (isopropyl) | 3.2 - 3.6 (septet) | 38 - 42 |

| CH₃ (isopropyl) | 1.2 - 1.4 (doublet) | 23 - 25 |

| C-I (aromatic) | - | ~98 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, particularly in monitoring reactions and identifying products. nih.gov The technique provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural characterization. creative-proteomics.com The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 246.

In the context of reaction monitoring, MS can track the progress of a chemical transformation in real-time. conicet.gov.ar By analyzing small aliquots of the reaction mixture at different time intervals, the consumption of this compound and the formation of products can be observed. This is especially useful in complex reactions where multiple products may be formed. researchgate.net

The fragmentation pattern in the mass spectrum provides structural clues. For this compound, common fragmentation pathways may involve the loss of the iodine atom or the isopropyl group. The presence of a strong peak corresponding to the aromatic ring system is also expected due to its stability. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (approximate) | Identity |

| [M]⁺ | 246 | Molecular Ion |

| [M-CH₃]⁺ | 231 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 203 | Loss of the isopropyl group |

| [C₆H₄I]⁺ | 204 | Iodophenyl cation |

| [C₉H₁₁]⁺ | 119 | Isopropylbenzene cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, these methods can confirm the presence of the aromatic ring and the alkyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the isopropyl group will appear in the 2850-2970 cm⁻¹ and 1370-1390 cm⁻¹ regions, respectively. The C-C stretching vibrations within the benzene (B151609) ring usually produce a series of peaks between 1450 and 1600 cm⁻¹. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 480-610 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the ring gives a prominent peak.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Bend | 1370 - 1390 |

| C-I Stretch | 480 - 610 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for characterizing its solid-state derivatives, such as metal complexes where it acts as a ligand. scirp.orgpsu.eduresearchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. This includes precise bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can reveal how the molecule coordinates to a metal center, the geometry of the resulting complex, and how the molecules pack together in the crystal lattice. rsc.orgmdpi.com This information is crucial for understanding the steric and electronic effects of the 2-iodoisopropylphenyl group in coordination chemistry and materials science.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for both the purification of this compound and the analysis of complex reaction mixtures in which it is a component. sigmaaldrich.com

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. jfda-online.com this compound, being relatively volatile, can be readily analyzed by GC. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. unipi.itnih.gov This is particularly useful for analyzing the products of a reaction involving this compound to determine the yield and identify byproducts. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. nih.gov For less volatile derivatives or for monitoring reactions in solution, HPLC is often the method of choice. researchgate.netsielc.com Different types of HPLC columns, such as reversed-phase columns, can be used to separate compounds based on their polarity. google.com A UV detector is commonly used for aromatic compounds like this compound and its derivatives due to their strong UV absorbance.

Column Chromatography: For the preparative scale purification of this compound, column chromatography is a standard laboratory technique. A stationary phase, such as silica (B1680970) gel, is used to separate the desired compound from impurities based on differences in their polarity. A non-polar eluent system, like hexane (B92381) or a mixture of hexane and a slightly more polar solvent, would typically be used to elute this compound.

Computational and Theoretical Studies on 2 Iodoisopropylbenzene Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. rsc.org It is particularly valuable for elucidating complex reaction pathways by calculating the energies of reactants, transition states, and products. nih.govaps.org This allows chemists to map out the potential energy surface of a reaction, identify the most likely mechanism, and predict reaction kinetics and thermodynamics. researchgate.net

For 2-Iodoisopropylbenzene, DFT calculations can be instrumental in understanding its behavior in various organic transformations, such as nucleophilic aromatic substitution, elimination reactions, and, most notably, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). In these reactions, the C-I bond is typically the site of oxidative addition to a metal catalyst, a critical step in the catalytic cycle.

A DFT study on a hypothetical reaction, such as a palladium-catalyzed cross-coupling, would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures for all species involved, including this compound, the catalyst, intermediates, and transition states.

Energy Calculations: Determining the electronic energy of each optimized structure.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier between reactants and products.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating zero-point vibrational energies (ZPVE) and thermal corrections to obtain free energies.

By comparing the activation free energies (ΔG‡) of different possible pathways, the most favorable reaction mechanism can be identified. For example, DFT could be used to determine the energy barriers for the oxidative addition step, which is often rate-determining.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway of this compound

This interactive table presents a hypothetical energy profile for key steps in a palladium-catalyzed reaction involving this compound. The values illustrate how DFT can be used to compare the energetics of different mechanistic steps.

| Species/State | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) |

| Reactants | This compound + Pd(0) Catalyst | 0.0 | 0.0 |

| TS1 | Transition State for Oxidative Addition | +18.5 | +20.1 |

| Intermediate 1 | Oxidative Addition Product | -5.2 | -4.1 |

| TS2 | Transition State for Transmetalation | +15.3 | +16.8 |

| Intermediate 2 | Transmetalation Product | -10.8 | -9.5 |

| TS3 | Transition State for Reductive Elimination | +12.1 | +13.7 |

| Products | Coupled Product + Pd(0) Catalyst | -25.0 | -23.8 |

Note: These values are illustrative and represent the type of data generated from DFT calculations for mechanistic analysis.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomistic level. massey.ac.nznih.gov This technique is particularly well-suited for investigating intermolecular interactions, which govern the bulk properties of a substance, such as its phase behavior, viscosity, and solvation characteristics. teachchemistry.orgopenstax.orgnih.gov

For this compound, the primary intermolecular forces at play are:

London Dispersion Forces: These are temporary attractive forces arising from fluctuations in the electron density of molecules. teachchemistry.org As a relatively large molecule with a polarizable iodine atom, this compound exhibits significant dispersion forces.

Dipole-Dipole Interactions: The molecule possesses a small net dipole moment due to the difference in electronegativity between the iodine atom and the carbon atom of the benzene (B151609) ring. This results in weak, permanent electrostatic attractions between molecules. youtube.com

An MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box and calculating the forces between them over many time steps. Analysis of the resulting trajectory can yield valuable information, such as the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Table 2: Key Intermolecular Interactions for this compound

This table summarizes the types of non-covalent interactions that govern the physical properties of this compound, which can be modeled using MD simulations.

| Interaction Type | Description | Relative Strength | Relevance to this compound |

| London Dispersion | Temporary dipoles from electron cloud fluctuations. | Weak but cumulative | The dominant intermolecular force due to the molecule's size and the large, polarizable iodine atom. |

| Dipole-Dipole | Attraction between permanent partial positive and negative charges. | Weak | Present due to the C-I bond polarity, but weaker than dispersion forces. |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Weak | Possible between the benzene rings of adjacent molecules. |

The results from MD simulations, such as diffusion coefficients and heats of vaporization, can be compared with experimental data to validate the force field used to describe the molecular interactions.

Quantitative Structure-Activity Relationships (QSAR) in Catalytic Processes

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. catalysis.blogresearchgate.net In the context of catalysis, QSAR can be used to understand how the structure of a substrate or catalyst influences reaction outcomes, such as yield, rate, or selectivity. nih.govresearchgate.netresearchgate.netfrontiersin.org